molecular formula C14H17NO3 B11185512 1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B11185512
M. Wt: 247.29 g/mol
InChI Key: ARRIDUGUVCPYMT-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxylic acid group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenylacetic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized to form the pyrrolidine ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures, such as pyrrolidine-2,5-diones.

    Phenylacetic acid derivatives: Compounds with similar phenylacetic acid moieties.

Uniqueness

1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-10-2-4-11(5-3-10)6-7-15-9-12(14(17)18)8-13(15)16/h2-5,12H,6-9H2,1H3,(H,17,18)

InChI Key

ARRIDUGUVCPYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)O

Origin of Product

United States

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